

FT-IR spectrum of 1,2-Bis[2-(2-formylphenoxy)ethoxy]ethane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,2-Bis[2-(2-formylphenoxy)ethoxy]ethane

Cat. No.: B1314735

[Get Quote](#)

An In-depth Technical Guide to the FT-IR Spectrum of 1,2-Bis[2-(2-formylphenoxy)ethoxy]ethane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected Fourier-Transform Infrared (FT-IR) spectrum of **1,2-Bis[2-(2-formylphenoxy)ethoxy]ethane**. Due to the limited availability of direct experimental spectra in the public domain, this guide is based on the analysis of its constituent functional groups and data from analogous compounds. The information presented herein is intended to aid researchers in the identification, characterization, and quality control of this and structurally related molecules.

Molecular Structure and Functional Groups

1,2-Bis[2-(2-formylphenoxy)ethoxy]ethane is a symmetrical molecule characterized by several key functional groups that give rise to distinct absorption bands in the infrared spectrum. Understanding these groups is fundamental to interpreting the FT-IR data. The primary functional groups are:

- Aromatic Rings: Two benzene rings, substituted at the 1 and 2 positions.
- Aldehyde Groups (-CHO): Two formyl groups attached to the aromatic rings.

- Ether Linkages (C-O-C): Both aryl-alkyl and alkyl-alkyl ether bonds are present.
- Aliphatic Chain: An ethylene glycol-derived backbone.

Predicted FT-IR Spectral Data

The following table summarizes the predicted characteristic infrared absorption bands for **1,2-Bis[2-(2-formylphenoxy)ethoxy]ethane**. The predictions are based on established correlation tables and spectral data of similar compounds.

Wavenumber (cm ⁻¹)	Intensity	Assignment	Functional Group
3100 - 3000	Medium	C-H Stretch	Aromatic
2950 - 2850	Medium	C-H Stretch	Aliphatic (CH ₂)
2850 - 2700	Medium	C-H Stretch (often two bands)	Aldehyde (O=C-H)
1710 - 1685	Strong	C=O Stretch (conjugated)	Aromatic Aldehyde
1600 - 1450	Medium	C=C Stretch	Aromatic Ring
1260 - 1230	Strong	Asymmetric Ar-O-C Stretch	Aryl-Alkyl Ether
1140 - 1070	Strong	C-O-C Stretch	Alkyl-Alkyl Ether
1050 - 1010	Medium	Symmetric Ar-O-C Stretch	Aryl-Alkyl Ether

Detailed Experimental Protocol for FT-IR Analysis

This section outlines a standard procedure for obtaining a high-quality FT-IR spectrum of a solid organic compound like **1,2-Bis[2-(2-formylphenoxy)ethoxy]ethane** using the Attenuated Total Reflectance (ATR) technique.

3.1. Instrumentation and Materials

- Fourier-Transform Infrared (FT-IR) Spectrometer equipped with a Diamond or Germanium ATR crystal.
- Spatula and sample handling tools.
- Solvent for cleaning the ATR crystal (e.g., isopropanol or acetone).
- Lint-free wipes.
- The sample: **1,2-Bis[2-(2-formylphenoxy)ethoxy]ethane** (solid).

3.2. Sample Preparation and Background Collection

- Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium.
- Thoroughly clean the surface of the ATR crystal with a lint-free wipe soaked in an appropriate solvent (e.g., isopropanol) and allow it to dry completely.
- Collect a background spectrum. This is a crucial step to account for the absorbance of atmospheric carbon dioxide and water vapor, as well as any intrinsic absorbance from the ATR crystal.

3.3. Sample Analysis

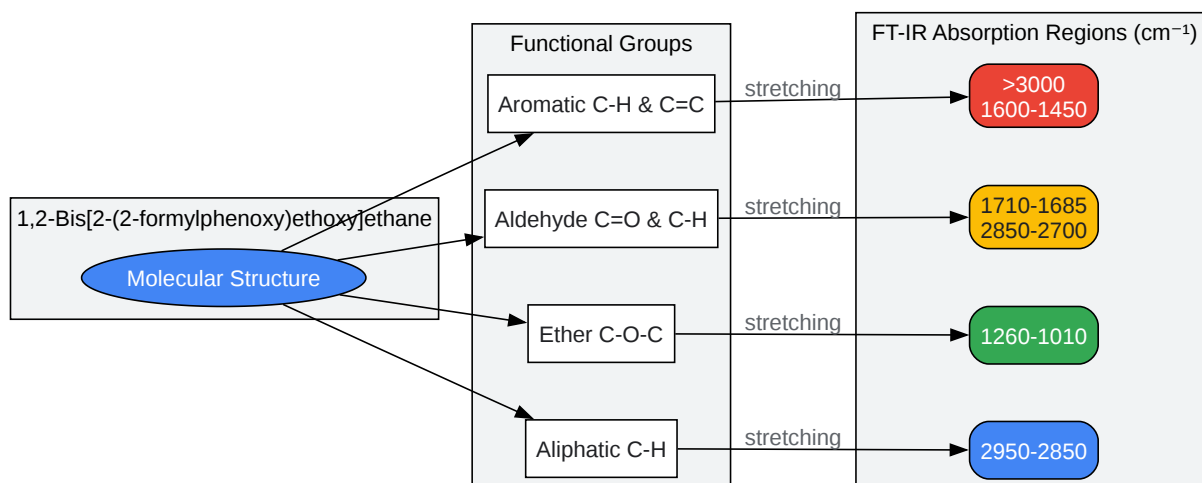
- Place a small amount of the solid **1,2-Bis[2-(2-formylphenoxy)ethoxy]ethane** sample onto the center of the ATR crystal.
- Apply pressure to the sample using the instrument's pressure clamp to ensure good contact between the sample and the crystal surface.
- Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- The spectral data is usually collected over a range of 4000 to 400 cm^{-1} with a resolution of 4 cm^{-1} .

3.4. Data Processing

- The collected sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
- Perform any necessary data processing, such as baseline correction or smoothing, using the spectrometer's software.
- Label the significant peaks with their corresponding wavenumbers.

Visualization of Functional Group - FT-IR Correlations

The following diagram illustrates the logical relationship between the key functional groups of **1,2-Bis[2-(2-formylphenoxy)ethoxy]ethane** and their characteristic regions of absorption in the infrared spectrum.



[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [FT-IR spectrum of 1,2-Bis[2-(2-formylphenoxy)ethoxy]ethane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1314735#ft-ir-spectrum-of-1-2-bis-2-2-formylphenoxy-ethoxy-ethane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com